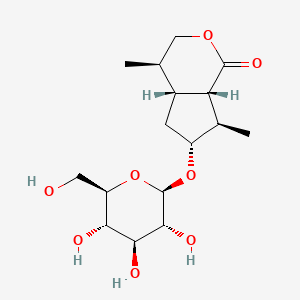

![molecular formula C13H9Cl2N3O B2816936 4-[(2,6-二氯嘧啶-4-基)氧基]-3,5-二甲基苯甲腈 CAS No. 1225383-63-0](/img/structure/B2816936.png)

4-[(2,6-二氯嘧啶-4-基)氧基]-3,5-二甲基苯甲腈

描述

“4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile” is a chemical compound with the CAS Number: 1225383-63-0 . It has a molecular weight of 294.14 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the synthesis of 4-amino-2,6-dichloropyridine was developed starting from 2,6-dichloropyridine . The process involved oxidation to give a pyridine N-oxide derivative, which was then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form . It has a molecular weight of 294.14 .科学研究应用

合成和分子结构

抗 HIV 化合物依曲韦林的新溶剂化物和盐: 该研究探索了依曲韦林的新溶剂化物,其结构中包含 4-[(2,6-二氯嘧啶-4-基)氧基]-3,5-二甲基苯甲腈。该研究重点关注这些化合物的晶体结构、分子间相互作用和晶格能等性质 (Muresan-Pop 等,2021)。

嘧啶氢键聚集: 本文讨论了嘧啶化合物中的氢键聚集,指出分子结构的细微变化如何影响其性质 (Trilleras 等,2008)。

合成方法和应用

嘧啶衍生物的合成: 一项研究详细介绍了一种快速合成方法,用于生产嘧啶合成中的重要中间体,突出了该化合物在制药和化学领域的意义 (侯等,2016)。

异氰基烯胺在杂环合成中的应用: 本研究调查了异氰基烯胺在合成吡唑、吡啶和嘧啶衍生物中的应用,展示了嘧啶化合物在创建不同分子结构方面的多功能性 (Fadda 等,2012)。

分子对接和生物学评估

嘧啶衍生物的分子对接和合成: 最近的一项研究进行了分子对接研究并合成了嘧啶衍生物,预测了它们与 CDK4 蛋白的亲和力,这与癌症研究有关 (Holam 等,2022)。

合成嘧啶连接的吡唑杂环: 本文介绍了嘧啶-吡唑杂交物的合成,并评估了它们的杀虫和抗菌潜力,展示了该化合物在生物活性材料中的应用 (Deohate & Palaspagar,2020)。

抗菌和抗癌活性

嘧啶腈衍生物的抗菌活性: 本研究合成了嘧啶腈衍生物并对其进行了表征,评估了它们对各种细菌和真菌菌株的抗菌活性 (Bhat & Begum,2021)。

合成具有吡唑啉部分的化合物以进行抗增殖活性: 合成了具有吡唑啉部分的二氢嘧啶基化合物,以评估它们对不同癌细胞系的抗增殖活性 (Awadallah 等,2013)。

属性

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIJQBJPKVPGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC(=NC(=N2)Cl)Cl)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

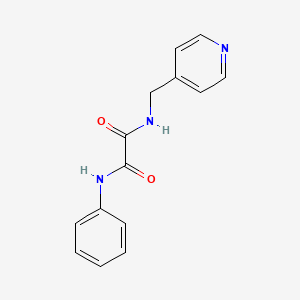

![N,N-Dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2816855.png)

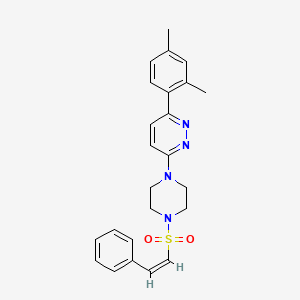

![3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2816856.png)

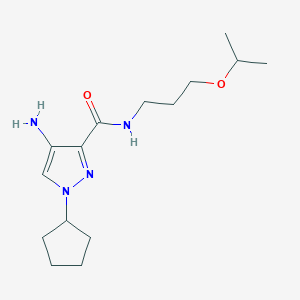

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2816857.png)

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile](/img/structure/B2816859.png)

![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)

![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)